molecular formula C9H10ClNO3S B2904275 Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 87685-13-0

Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No. B2904275
CAS RN: 87685-13-0
M. Wt: 247.69
InChI Key: YUVKYHLYLVTJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Pharmaceutical Intermediates

MATC serves as a crucial intermediate in the synthesis of various pharmaceutical products. It is particularly significant in the development of drugs with antihypertensive properties, which are essential for managing high blood pressure . Additionally, MATC is used in creating antitumor agents, contributing to cancer treatment research .

Anti-HIV Research

The compound has been identified as a potential intermediate in the synthesis of anti-HIV-1 integrase inhibitors. These inhibitors are a class of medication used to treat HIV/AIDS by preventing the integration of the viral DNA into the host cell genome, which is a critical step in the viral replication cycle .

Antiviral Agents

MATC is involved in the production of inhibitors against human cytomegalovirus , a widespread pathogen responsible for various diseases, particularly in immunocompromised individuals. It also plays a role in synthesizing hepatitis C virus inhibitors , which are crucial in managing and treating hepatitis C .

Blood Coagulation Management

The compound is used in creating Xa factor inhibitors and antineoplastic PAK4 activase inhibitors . These are important in the management of blood coagulation disorders and have applications in developing treatments for conditions like deep vein thrombosis and pulmonary embolism .

PI3K Inhibitors for Cancer Therapy

MATC is a key starting material for phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K inhibitors are a novel class of drugs that show promise in treating various types of cancers by targeting the PI3K signaling pathway, which is often dysregulated in cancer cells .

Agrochemical Applications

In agriculture, MATC is utilized as a starting material for producing herbicides, including thiafulone and sulfonylurea herbicide . These herbicides provide protection against a wide range of weeds and are vital for crop management and food production .

Each of these applications demonstrates the versatility and importance of MATC in scientific research, offering valuable contributions across multiple fields of study. The compound’s ability to participate in various inter- and intra-interactions due to its amino and carboxyl groups makes it a significant player in the synthesis of a wide array of chemical products .

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-4-15-8(9(13)14-2)7(5)11-6(12)3-10/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKYHLYLVTJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate

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